molecular formula C11H6ClIN2O B12897362 [(7-Chloro-5-iodoquinolin-8-yl)oxy]acetonitrile CAS No. 88757-65-7

[(7-Chloro-5-iodoquinolin-8-yl)oxy]acetonitrile

Cat. No.: B12897362
CAS No.: 88757-65-7
M. Wt: 344.53 g/mol
InChI Key: JDOPITFLAZJQLV-UHFFFAOYSA-N
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Description

2-((7-Chloro-5-iodoquinolin-8-yl)oxy)acetonitrile is a chemical compound with the molecular formula C11H6ClIN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-Chloro-5-iodoquinolin-8-yl)oxy)acetonitrile typically involves the reaction of 7-chloro-5-iodoquinoline with chloroacetonitrile in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows:

    Starting Materials: 7-chloro-5-iodoquinoline and chloroacetonitrile.

    Reagents: A base such as potassium carbonate or sodium hydroxide.

    Solvent: An organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Conditions: Reflux for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((7-Chloro-5-iodoquinolin-8-yl)oxy)acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles.

    Oxidation and Reduction: The quinoline ring can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoquinoline derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-((7-Chloro-5-iodoquinolin-8-yl)oxy)acetonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting infectious diseases and cancer.

    Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biological assays to study enzyme activity and protein interactions.

    Chemical Synthesis: It is a versatile intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-((7-Chloro-5-iodoquinolin-8-yl)oxy)acetonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The chloro and iodo groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetic acid
  • 7-Chloro-5-iodoquinoline
  • 8-Hydroxyquinoline derivatives

Uniqueness

2-((7-Chloro-5-iodoquinolin-8-yl)oxy)acetonitrile is unique due to the presence of both chloro and iodo substituents on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. The acetonitrile group also provides a handle for further functionalization, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

88757-65-7

Molecular Formula

C11H6ClIN2O

Molecular Weight

344.53 g/mol

IUPAC Name

2-(7-chloro-5-iodoquinolin-8-yl)oxyacetonitrile

InChI

InChI=1S/C11H6ClIN2O/c12-8-6-9(13)7-2-1-4-15-10(7)11(8)16-5-3-14/h1-2,4,6H,5H2

InChI Key

JDOPITFLAZJQLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)OCC#N)Cl)I

Origin of Product

United States

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